molecular formula C23H22N4OS B3006717 4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895000-71-2

4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B3006717
CAS No.: 895000-71-2
M. Wt: 402.52
InChI Key: AIGVIJUYCYFJEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a benzamide derivative featuring a benzothiazole core substituted with a methyl group at position 4, a pyridin-3-ylmethyl moiety, and a dimethylamino-substituted benzamide group.

Properties

IUPAC Name

4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-16-6-4-8-20-21(16)25-23(29-20)27(15-17-7-5-13-24-14-17)22(28)18-9-11-19(12-10-18)26(2)3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGVIJUYCYFJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Dimethylamino Group: This step often involves the alkylation of an amine with dimethyl sulfate or a similar reagent.

    Coupling with Pyridine: The final step involves the coupling of the benzothiazole derivative with a pyridine moiety, typically using a palladium-catalyzed cross-coupling reaction.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and minimize costs, potentially using continuous flow chemistry techniques to enhance efficiency.

Chemical Reactions Analysis

4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or sulfoxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the benzothiazole ring or the pyridine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group or the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

The compound 4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide , with CAS number 895000-71-2, is a synthetic organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and biological research, supported by relevant data and insights from diverse sources.

Basic Information

  • Molecular Formula : C23H22N4OS
  • Molecular Weight : 402.5120 g/mol
  • Structure : The compound features a benzamide core with dimethylamino and benzothiazole substituents, which contribute to its biological activity.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with biological targets involved in various diseases.

Anticancer Activity

Research indicates that compounds similar to this one exhibit cytotoxic effects against cancer cell lines. For instance, benzothiazole derivatives are known for their ability to inhibit tumor growth by interfering with cellular signaling pathways. Studies have shown that modifications to the benzothiazole moiety can enhance the anticancer properties of the molecule, making it a candidate for further development in cancer therapeutics.

Antimicrobial Properties

The presence of the dimethylamino group is associated with increased antimicrobial activity. Compounds containing benzothiazole structures have demonstrated effectiveness against a range of bacteria and fungi. This suggests potential applications in developing new antibiotics or antifungal agents.

Enzyme Inhibition Studies

The compound's structure allows it to potentially act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on similar compounds have shown that they can inhibit enzymes like acetylcholinesterase, which is crucial in neurological studies.

Cell Signaling Pathways

Research suggests that this compound may influence cell signaling pathways related to apoptosis and cell proliferation. Understanding these interactions can provide insights into mechanisms of diseases such as cancer and neurodegenerative disorders.

Drug Development

The compound's unique structure makes it a valuable candidate for drug development processes. Its ability to modulate biological targets can be exploited in designing new drugs that are more effective and have fewer side effects compared to existing therapies.

Data Table: Summary of Research Findings

Application AreaPotential EffectsReferences
Anticancer ActivityCytotoxic effects on cancer cell lines
Antimicrobial ActivityEffective against bacteria and fungi
Enzyme InhibitionInhibition of acetylcholinesterase
Cell SignalingModulation of apoptosis and proliferation pathways

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited significant cytotoxicity against breast cancer cell lines, leading to apoptosis through the activation of caspase pathways. The study highlighted the importance of the benzothiazole moiety in enhancing anticancer activity.

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Results indicated a marked reduction in bacterial growth, suggesting its potential as an antimicrobial agent.

Case Study 3: Enzyme Interaction

Research focusing on enzyme inhibition revealed that the compound could effectively inhibit specific enzymes involved in neurotransmitter breakdown, which may have implications for treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Benzothiazole-Based Scaffolds

Key Observations :

Substituent Effects on Bioactivity: The target compound lacks the cyclopropane linker present in ITK Inhibitor 12a (), which is critical for binding to the kinase active site. However, its dimethylamino group may enhance solubility or modulate electronic properties . The 4-chloro analog () replaces the methyl group with a chloro atom, likely increasing steric bulk and altering metabolic stability .

Spectral Validation :

  • Compounds like 4d and 4h () were validated via NMR and HRMS, confirming their structural integrity. The absence of similar data for the target compound highlights a gap in current literature .

Functional Group Variations and Pharmacological Implications

Pyridine vs. Pyridazine Derivatives
  • Pyridin-3-yl (Target Compound): Enhances π-π stacking interactions in kinase binding pockets, as seen in ITK Inhibitor 12a .
Benzamide Modifications :
  • 3,4-Dichloro (4d, ): Electron-withdrawing groups may enhance target binding but reduce solubility .

Biological Activity

The compound 4-(dimethylamino)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide (CAS Number: 895000-71-2) is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C23H22N4OS
  • Molecular Weight : 402.5120 g/mol
  • SMILES Notation : O=C(N(c1sc2c(n1)c(C)ccc2)Cc1cccnc1)c1ccc(cc1)N(C)C

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. Research indicates that it may function by activating procaspase-3, leading to its conversion into caspase-3, a key executioner in the apoptotic pathway. This mechanism was observed in studies involving various cancer cell lines, including U937 and MCF-7 cells, where the compound demonstrated significant anticancer effects.

Structure-Activity Relationships (SAR)

The presence of specific functional groups within the compound plays a crucial role in its biological activity. The benzothiazole moiety and the dimethylamino group are essential for enhancing the anticancer properties. Studies have shown that modifications to these groups can significantly alter the compound's efficacy against different cancer types.

Anticancer Activity

A study published in PMC highlighted the anticancer potential of benzothiazole derivatives, including compounds similar to the one discussed. The study reported that certain derivatives exhibited potent inhibition against various receptor tyrosine kinases (RTKs), which are often implicated in cancer progression. Table 1 summarizes the caspase-3 activation activities of selected compounds compared to known standards.

CompoundCaspase-3 Activation (%)
PAC-1100 ± 4
8b68 ± 4
8c104 ± 12
8g119 ± 6
8j99 ± 10
8k114 ± 10
DMSO7 ± 1

The data indicate that compounds 8j and 8k closely mimic PAC-1's activity, suggesting a strong potential for therapeutic applications.

Case Studies

Several studies have focused on the biological evaluation of similar benzothiazole derivatives:

  • In Vitro Studies : Compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancerous cells over normal cells.
  • In Vivo Models : Animal studies indicated that these compounds could reduce tumor size significantly without major side effects, highlighting their potential as effective anticancer agents.

Q & A

Q. Basic Screening

  • In vitro assays : Use fluorescence polarization for binding affinity (e.g., KD determination with HDAC or kinase targets) .
  • Dose-response curves : Test IC₅₀ values (0.1–10 µM range) in enzyme inhibition assays (e.g., acetyltransferase) .

Advanced Mechanistic Studies
Contradictory activity data (e.g., high in vitro vs. low cellular efficacy) may stem from:

  • Membrane permeability : Quantify logP (HPLC-derived) and compare with truncated analogs (e.g., removing pyridin-3-ylmethyl) .
  • Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation; introduce trifluoromethyl groups to enhance stability .

How can computational methods predict the compound’s reactivity and binding modes?

Q. Basic Docking Studies

  • Software : AutoDock Vina or Schrödinger Suite for protein-ligand docking (e.g., benzamide interactions with ATP-binding pockets) .
  • Validation : Compare docking scores (ΔG ≤ −7 kcal/mol) with experimental IC₅₀ values .

Q. Advanced Quantum Calculations

  • Reaction path analysis : Use Gaussian 16 for transition state optimization (e.g., amide bond rotation barriers) .
  • MD Simulations : Assess binding stability (RMSD ≤2 Å over 100 ns) with kinases or epigenetic targets .

What experimental designs address solubility challenges in pharmacokinetic studies?

Q. Basic Formulation

  • Co-solvents : Use 10% DMSO/PEG-400 for in vivo dosing .
  • Salt formation : Screen HCl or mesylate salts to enhance aqueous solubility (target >50 µg/mL) .

Advanced PK/PD Modeling
Contradictory bioavailability data (e.g., high plasma vs. low brain concentrations) require:

  • BBB permeability assays : Use PAMPA-BBB (Pe > 4.0 × 10⁻⁶ cm/s indicates CNS penetration) .
  • Metabolite profiling : LC-MS/MS to identify glucuronidation or sulfation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.